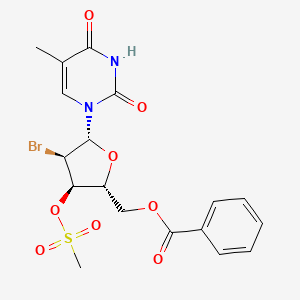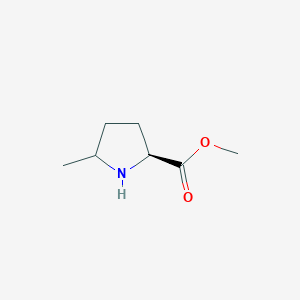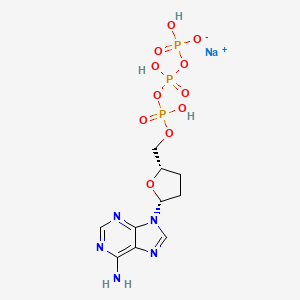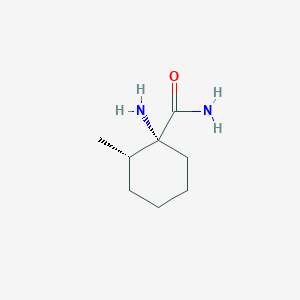![molecular formula C26H26N6O10S2 B1143335 Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate CAS No. 1571-36-4](/img/structure/B1143335.png)
Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar diazenyl benzenesulfonate derivatives involves diazotization of sulfonamide derivatives followed by coupling with naphthol in an alkaline medium. Cyclization with cinnamic acid in the presence of a basic catalyst can afford novel compounds, and reactions with α‐cyanocinnamonitriles yield phenyl-4H-benzo[h]chromenes. Synthesis routes emphasize the flexibility and reactivity of diazenyl sulfonamides, indicating a complex multistep process for achieving desired structural configurations (El-Gaby et al., 2018).
Molecular Structure Analysis
Molecular structure analysis reveals that compounds formed from diazo-dye precursors can exhibit proton transfer versus nontransfer in reactions with strong organic acids, leading to different salt forms. For example, studies on aniline yellow and its reactions demonstrate the significance of the diazenyl group's protonation in defining the overall structure and properties of the resulting compounds (Smith et al., 2009).
Chemical Reactions and Properties
Chemical reactions of diazenyl sulfonate compounds involve nucleophilic substitution, oxidation, and cyclization processes. These reactions lead to the formation of various functionalized structures, showcasing the compound's reactivity towards forming complex molecular architectures with potential applications in material science and pharmacology (Yogi et al., 1987).
Physical Properties Analysis
The physical properties of diazenyl benzenesulfonate compounds, such as solubility, thermal stability, and phase behavior, are crucial for their application in different domains. Studies indicate that these compounds exhibit good solubility in various organic solvents and have significant thermal stability, making them suitable for industrial applications (Saha et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, proton exchange, and catalytic activity, highlight the utility of diazenyl benzenesulfonate compounds in catalysis and as intermediates in organic synthesis. For example, Co(II) complexes of similar sulfonamide derivatives have been explored for their hydrolysis activity on nerve agent-like compounds, showcasing the potential for environmental remediation applications (Hanafy et al., 2013).
Wissenschaftliche Forschungsanwendungen
-
Cancer Chemoprevention and Skin Wrinkle-Prevention
- Field : Medical and Cosmetic Research .
- Application : The compound is a metabolite responsible for several proanthocyanidin protective effects in the field of cancer chemoprevention and skin wrinkle-prevention .
- Method : The synthetic approach applied employs a short reaction sequence and allows the incorporation of four deuterium atoms on non-exchangeable sites .
- Results : This efficient synthesis provides a valuable analytical tool for the study of the metabolic conversion of proanthocyanidins .
-
Pharmacology
-
Light-Responsive Binary Lyotropic Liquid Crystals
- Field : Physical Chemistry .
- Application : Light-responsive binary (azobenzene + solvent) lyotropic liquid crystals (LCs) were investigated by structural modification of simple azobenzene molecules .
- Method : The LC mesophases formed by binary (azobenzene + solvent) systems with low volatility solvents dimethylsulfoxide (DMSO) and N, N -dimethylformamide (DMF) as well as the protic ionic liquids ethylammonium formate (EAF) and propylammonium formate (PAF), were investigated using a combination of small-angle X-ray and neutron scattering (SAXS and SANS) as well as polarising light microscopy (PLM) .
- Results : UV-induced trans to cis isomerization of the samples was shown to influence ordering and optical birefringence, indicating potential applications in optical devices .
-
Chelation with Metal Ions
- Field : Inorganic Chemistry .
- Application : The interactions of DOPA with nickel(II), zinc(II), magnesium(II), and uranyl(VI) ions in aqueous solution have been investigated .
- Method : The stoichiometry and nature of the chelate reactions have been established and stability constants are reported for the nickel, zinc, and magnesium cases .
- Results : The study provides insights into the chelation behavior of DOPA with various metal ions .
-
Proton and Copper Complexes
- Field : Inorganic Chemistry .
- Application : The four acid dissociation constants of the DOPA cation have been determined .
- Method : The determination was done at 25°± 0·02° and 1·0 M ionic strength (KNO 3) by means of a glass–calomel electrode system .
- Results : The study provides insights into the proton and copper complexes of DOPA .
-
Structural Relationships for Responsive Azobenzene-Based Lyotropic Liquid Crystals
- Field : Physical Chemistry .
- Application : Light-responsive binary (azobenzene + solvent) lyotropic liquid crystals (LCs) were investigated by structural modification of simple azobenzene molecules .
- Method : Three benzoic acid-containing azobenzene molecules were produced with various amide substitutions to produce tectons with a variety of hydrophobicity, size and branching . The LC mesophases formed by binary (azobenzene + solvent) systems were investigated using a combination of small-angle X-ray and neutron scattering (SAXS and SANS) as well as polarising light microscopy (PLM) .
- Results : UV-induced trans to cis isomerization of the samples was shown to influence ordering and optical birefringence, indicating potential applications in optical devices .
Eigenschaften
IUPAC Name |
diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O10S2.2H3N/c31-21-9-7-17(11-23(21)33)27-29-19-5-3-15(25(13-19)41(35,36)37)1-2-16-4-6-20(14-26(16)42(38,39)40)30-28-18-8-10-22(32)24(34)12-18;;/h1-14,31-34H,(H,35,36,37)(H,38,39,40);2*1H3/b2-1+,29-27?,30-28?;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVLOQLIWTZBDD-ZFEDVODKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)O)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)O)S(=O)(=O)[O-].[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)O)S(=O)(=O)[O-])/C=C/C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)O)S(=O)(=O)[O-].[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |
CAS RN |
1571-36-4 |
Source


|
| Record name | Diammonium 4,4'-bis[(3,4-dihydroxyphenyl)azo]stilbene-2,2'-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate](/img/structure/B1143254.png)



![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B1143262.png)

![3-[(1R,4S)-4-ethoxy-2-oxocyclohexyl]propanoic acid](/img/structure/B1143273.png)
![Xanthosine-[8-3H] 5'-triphosphate tetraammonium salt](/img/structure/B1143274.png)